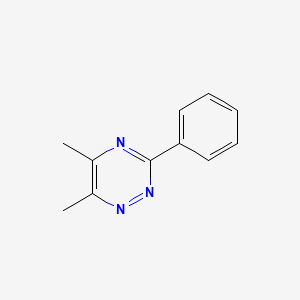

5,6-Dimethyl-3-phenyl-1,2,4-triazine

Description

Overview of 1,2,4-Triazines in Contemporary Chemical Research

The 1,2,4-triazine (B1199460) ring system is a prominent six-membered heterocycle containing three nitrogen atoms that has garnered significant attention in various fields of chemical research. ijpsr.infopnrjournal.com Derivatives of 1,2,4-triazine are recognized for their wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry. ijpsr.info Research has extensively documented their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents. ijpsr.infonih.gov

In synthetic organic chemistry, 1,2,4-triazines are valued as versatile building blocks. They are particularly known for their participation in inverse-electron-demand Diels-Alder reactions, a powerful tool for the construction of other complex heterocyclic systems, such as pyridines and other polyaza-aromatic compounds. pnrjournal.com This reactivity makes them crucial intermediates in the synthesis of natural products and novel organic materials.

Contextualizing 5,6-Dimethyl-3-phenyl-1,2,4-triazine within Triazine Chemistry

This compound is a specific derivative within the larger family of 1,2,4-triazines. Its structure features a phenyl group at position 3 and two methyl groups at positions 5 and 6 of the triazine ring.

| Property | Data |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol |

| CAS Number | 24108-42-7 |

The synthesis of such triazine derivatives typically involves the cyclocondensation of α-dicarbonyl compounds (like diacetyl, which would provide the 5,6-dimethyl substitution) with an appropriate amidrazone (in this case, benzamidrazone to provide the 3-phenyl group).

Despite its clear structure and relation to a scientifically significant class of compounds, specific research detailing the unique properties, reaction chemistry, or biological activity of this compound is limited. A 2007 study titled "Base-mediated Homologation of this compound" exists, suggesting some investigation into its reactivity. kanagawa-u.ac.jp However, without access to a body of dedicated research articles, a thorough and informative analysis focusing solely on this compound, including detailed research findings and data tables as requested, is not possible. The available information is largely confined to chemical supplier databases and general reviews on the broader 1,2,4-triazine class.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-3-phenyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-9(2)13-14-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMPLLFNYUPKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482599 | |

| Record name | 5,6-DIMETHYL-3-PHENYL-1,2,4-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24108-42-7 | |

| Record name | 5,6-DIMETHYL-3-PHENYL-1,2,4-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dimethyl 3 Phenyl 1,2,4 Triazine and Its Analogues

Classical Condensation Pathways for 1,2,4-Triazine (B1199460) Ring Formation

The most established methods for constructing the 1,2,4-triazine core involve the condensation of a three-carbon α-dicarbonyl unit with a nitrogen-containing component that provides the remaining N-N-C fragment.

Reaction of α-Diketones with Hydrazides

A primary and widely utilized method for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines is the cyclocondensation reaction between an α-dicarbonyl compound and an acid hydrazide. nih.govresearchgate.net For the specific synthesis of 5,6-Dimethyl-3-phenyl-1,2,4-triazine, the reaction involves the condensation of diacetyl (butane-2,3-dione) with benzohydrazide.

The reaction typically proceeds by the initial formation of a hydrazone intermediate through the reaction of one carbonyl group of the diketone with the terminal nitrogen of the hydrazide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,2,4-triazine ring. The general mechanism is a versatile approach for creating a wide array of substituted 1,2,4-triazines by varying the substituents on both the α-diketone and the hydrazide. nih.gov

One reported synthesis of 3-Phenyl-5,6-dimethyl-1,2,4-triazine involves the condensation of benzamide (B126) and diacetyl in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate (B1144303), achieving a yield of 48% with a melting point of 80°C. researchgate.net

Table 1: Synthesis of this compound via Classical Condensation

| Reactant 1 | Reactant 2 | Other Reagents | Product | Yield | m.p. | Reference |

|---|

Reductive Cyclization Approaches

Reductive cyclization represents a less common pathway to 1,2,4-triazines. This approach would theoretically involve the formation of a precursor molecule that can be cyclized under reductive conditions. For instance, the double condensation of an α-diketone like diacetyl with two equivalents of a hydrazine derivative could form a bis-hydrazone. Subsequent intramolecular reductive coupling of the two hydrazone moieties could, in principle, lead to a dihydro-1,2,4-triazine, which would then require oxidation to form the aromatic triazine ring.

Another potential, though not widely documented, reductive strategy could involve the cyclization of α-nitro- or α-azido-ketone hydrazones. In this hypothetical pathway, the nitro or azido (B1232118) group would be reduced to an amino group, which could then intramolecularly attack the hydrazone C=N bond, followed by elimination to form the triazine ring. However, these reductive cyclization methods are not the standard or preferred routes for the synthesis of 1,2,4-triazines and are not well-represented in the literature compared to condensation methods.

Advanced and Green Synthesis Strategies

In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and sustainable synthetic methods. These advanced strategies aim to reduce reaction times, minimize waste, and avoid hazardous solvents.

One-Pot and Tandem Cyclization Reactions

One-pot syntheses offer a significant advantage by combining multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, reagents, and reducing waste. The synthesis of 1,2,4-triazines has been successfully achieved through one-pot procedures. A notable method involves the condensation of amides and 1,2-dicarbonyl compounds in the presence of a base to form an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate in situ. This intermediate is then cyclized by the addition of hydrazine hydrate in the same reaction vessel. researchgate.net This approach has been specifically applied to the synthesis of this compound. researchgate.net

Tandem reactions, where a series of intramolecular transformations occur sequentially to form the final product, are also valuable. For 1,2,4-triazine synthesis, this can involve a sequence of condensation, cyclization, and aromatization steps within a single, orchestrated process. chemistryviews.org

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many organic syntheses, including the formation of 1,2,4-triazines. ijpsr.info Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, from hours to minutes, and frequently results in higher product yields and purity compared to conventional heating methods. semanticscholar.org

The synthesis of 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides and 1,2-diketones can be performed efficiently under microwave irradiation. semanticscholar.org These reactions are often conducted in a one-pot fashion and can be performed under solvent-free conditions, further enhancing their green credentials. semanticscholar.org The microwave energy is absorbed directly by the polar reactants and intermediates, leading to rapid and uniform heating that accelerates the rate of reaction. chemistryviews.orgsemanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazines

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours | Moderate | Reflux in solvent | researchgate.net |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key principle of green chemistry. The synthesis of 1,2,4-triazines has been successfully adapted to solvent-free, or "dry media," conditions, often in conjunction with microwave irradiation. semanticscholar.org In this methodology, the reactants are adsorbed onto the surface of an inorganic solid support, such as silica (B1680970) gel, alumina, or montmorillonite (B579905) clay. semanticscholar.org

This solid support can act as a catalyst and also as an energy transfer medium. The reactants, being in close proximity on the solid surface, react efficiently upon heating, either conventionally or with microwaves. This approach avoids the hazards associated with high-pressure reactions in sealed vessels when solvents are used in microwave synthesis. The work-up is often simplified, involving extraction of the product from the solid support with a small amount of solvent. This rapid, efficient, and environmentally benign method provides an attractive alternative to traditional solution-phase synthesis. semanticscholar.org

Regioselective Synthesis of Substituted 1,2,4-Triazines

The regioselective synthesis of 1,2,4-triazines is crucial for controlling the precise placement of substituents on the heterocyclic core, which in turn dictates the molecule's chemical properties and biological activity. A prominent one-pot method allows for the convenient preparation of substituted 1,2,4-triazines. researchgate.net This procedure involves the condensation of amides and 1,2-dicarbonyl compounds in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.net The key advantage of this approach is that the entire reaction sequence is performed by adding reagents stepwise without isolating the intermediates. researchgate.net

When unsymmetrical dicarbonyl compounds are used, such as 1-phenyl-1,2-propanedione, a mixture of two potential regioisomers can be obtained. researchgate.net The regioselectivity is influenced by the differential reactivity of the two carbonyl groups, with the more electrophilic carbonyl group reacting first. researchgate.net This method has been successfully used to synthesize a range of 1,2,4-triazine derivatives. researchgate.net

Another approach involves a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which yields 3,6-disubstituted-1,2,4-triazines under mild conditions that are compatible with various sensitive functional groups. organic-chemistry.org Furthermore, rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles can produce common intermediates for synthesizing both 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines by adjusting the subsequent intramolecular cyclization conditions. organic-chemistry.org Efficient [4 + 2] domino annulation reactions have also been developed, using readily available materials like ketones, aldehydes, and alkynes to produce 1,2,4-triazine derivatives in moderate to high yields. rsc.org

The table below summarizes the yields of various substituted 1,2,4-triazines synthesized using the one-pot condensation method. researchgate.net

Table 1: Synthesis of Substituted 1,2,4-Triazines via One-Pot Condensation

| 3-Substituent | 5-Substituent | 6-Substituent | Yield (%) |

|---|---|---|---|

| Phenyl | Phenyl | p-Chlorophenyl | 72 |

| p-Tolyl | Phenyl | Phenyl | 80 |

| p-Anisyl | Phenyl | Phenyl | 75 |

| Phenyl | Phenyl | Anisyl | 65 |

| Methyl | Phenyl | p-Chlorophenyl | 61 |

| H | Methyl | Methyl | 45 |

Synthetic Routes to Fused Triazine Systems Relevant to this compound

The synthesis of fused triazine systems, where the 1,2,4-triazine ring is annulated with other (hetero)aromatic rings, leads to the creation of complex polycyclic structures. These compounds are investigated for their unique electronic properties and potential biological activities. mdpi.comijpsr.info

Several synthetic methodologies are employed to construct these ring-fused organic-chemistry.orgmdpi.comscirp.orgtriazines. mdpi.com One common strategy is the reductive cyclization of nitrophenylhydrazides. mdpi.com Another established method involves the reaction of appropriate ortho-quinones with benzamidrazone to yield the desired fused triazines. mdpi.comresearchgate.net For instance, 3-phenyl organic-chemistry.orgmdpi.comscirp.orgtriazino[5,6-c]quinoline has been synthesized using these approaches. mdpi.com

The synthesis of 1,2,4-triazino[5,6-b]indoles is another area of significant research. These compounds can be prepared and subsequently modified to bear an additional 1,2,4-triazine moiety. nih.gov For example, new 3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-5-substituted-1,2,4-triazino[5,6-b]indole derivatives have been obtained through reactions with reagents like p-nitro-benzoyl chloride, ammonium (B1175870) thiocyanate, and thiosemicarbazide (B42300). nih.gov The biological potential of these fused systems is an active area of investigation, with derivatives being evaluated for activities such as inhibiting Leishmania donovani. ijpsr.info

The table below details two primary synthetic strategies for producing π-extended organic-chemistry.orgmdpi.comscirp.orgtriazines. mdpi.com

Table 2: Synthetic Strategies for Fused 3-Phenyl organic-chemistry.orgmdpi.comscirp.orgtriazines

| Method | Description | Starting Materials | Product Type |

|---|---|---|---|

| A | Reductive cyclization of nitroarylhydrazides | ortho-Nitro hydroxyarenes, Benzhydrazide | (Hetero)arene ring-fused organic-chemistry.orgmdpi.comscirp.orgtriazines |

| B | Reaction with benzamidrazone | ortho-Quinones, Benzamidrazone | (Hetero)arene ring-fused organic-chemistry.orgmdpi.comscirp.orgtriazines |

Chemical Reactivity and Transformation Mechanisms of 5,6 Dimethyl 3 Phenyl 1,2,4 Triazine Scaffolds

Electrophilic Aromatic Substitution Reactions on the Triazine Core

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes electrophilic aromatic substitution (SEAr) challenging. wikipedia.org Such reactions typically require harsh conditions and the presence of activating groups on the triazine core. wikipedia.org The triazine ring's low reactivity towards electrophiles means that substitution, when it occurs, is more likely to happen on the less deactivated phenyl ring substituent.

Information regarding the specific homolytic chlorination patterns of 5,6-Dimethyl-3-phenyl-1,2,4-triazine is not extensively detailed in the available literature. However, general principles of radical substitution on alkyl-substituted heteroaromatics suggest that chlorination would likely occur on the methyl groups via a free-radical mechanism, rather than on the electron-deficient triazine core itself. This type of reaction is typically initiated by UV light or radical initiators. The substitution would proceed through the formation of a benzylic-type radical on one of the methyl groups, which is stabilized by the adjacent aromatic system.

Nucleophilic Substitution Reactions

The electron-deficient 1,2,4-triazine core is highly activated towards nucleophilic substitution, which is a principal mode of its functionalization.

Nucleophilic aromatic substitution (SNAr) is a key reaction for 1,2,4-triazine derivatives. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom of the triazine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent elimination of a leaving group re-establishes the aromaticity of the ring. pressbooks.pub

The reactivity of the 1,2,4-triazine ring towards SNAr is influenced by the position of the substituents and the nature of the leaving group. Electron-withdrawing groups enhance the electrophilicity of the ring carbons and stabilize the anionic intermediate, thus facilitating the reaction. pressbooks.pubchemrxiv.org Good leaving groups, such as halides, are readily displaced. wikipedia.org For instance, 5-chloro-substituted 1,2,4-triazines can be prepared and subsequently used in catalytic hydrogenation to yield the desired substituted triazine.

Studies on various 1,2,4-triazine derivatives have shown that the C5 position is often the most susceptible to nucleophilic attack. researchgate.net This is followed by the C3 and C6 positions. The reaction of 1,2,4-triazine 4-oxides with Grignard reagents, for example, leads to the introduction of alkyl or aryl groups at the C5 position. researchgate.net

| Nucleophile | Substrate | Position of Substitution | Product | Reference |

| Grignard Reagents | 1,2,4-Triazine 4-oxides | C5 | 5-Alkyl/Aryl-1,2,4-triazines | researchgate.net |

| Liquid Ammonia (B1221849) | 6-Phenyl-1,2,4-triazine 4-oxide | C3 (via C5 adduct isomerization) | 3-Amino-6-phenyl-1,2,4-triazine | researchgate.net |

| Aliphatic Alcohols | 5-Cyano-1,2,4-triazines | C5 | 5-Alkoxy-1,2,4-triazines | researchgate.net |

| Amines | 5-Cyano-1,2,4-triazines | C5 | 5-Amino-1,2,4-triazines | researchgate.net |

The cyano group (CN) at the C5 position of the 1,2,4-triazine ring is an excellent leaving group and can be readily displaced by various nucleophiles in an ipso-substitution reaction. researchgate.net This provides a versatile method for introducing a wide range of functional groups onto the triazine scaffold.

The reaction of 5-cyano-1,2,4-triazines with nucleophiles such as alcohols and amines proceeds smoothly to yield the corresponding 5-substituted derivatives. researchgate.net This reactivity can be exploited in a sequential manner, first by introducing a cyano group via nucleophilic substitution of hydrogen (SNH) on a 1,2,4-triazine 4-oxide, followed by the ipso-substitution of the cyano group. researchgate.net Solvent-free conditions have also been developed for the substitution of the 5-cyano group with carboxylic acid hydrazides. researchgate.net

| Nucleophile | Substrate | Product | Reference |

| Aliphatic Alcohols | 5-Cyano-1,2,4-triazines | 5-Alkoxy-1,2,4-triazines | researchgate.net |

| Amines | 5-Cyano-1,2,4-triazines | 5-Amino-1,2,4-triazines | researchgate.net |

| Carboxylic Acid Hydrazides | 5-Cyano-1,2,4-triazines | 5-(Acylhydrazinyl)-1,2,4-triazines | researchgate.net |

Derivatization Reactions of 1,2,4-Triazine Derivatives

The 1,2,4-triazine scaffold can be derivatized through a variety of reactions, often involving the substituents attached to the ring. For this compound, derivatization can occur at the methyl groups or the phenyl ring, or through reactions that modify the triazine core itself.

Functionalization of the triazine ring can be achieved through reactions with organolithium reagents, which can lead to addition or substitution depending on the reaction conditions and the specific triazine derivative. rsc.org For example, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with acrylonitrile (B1666552) leads to the cyanoethylation of the thiol group. researchgate.net This product can then undergo further condensation reactions with aldehydes. researchgate.net

The synthesis of fused heterocyclic systems is another important derivatization pathway. For instance, 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) can react with phosphorus reagents to form fused 1,3,2-diazaphospheto[3,4-b] researchgate.netresearchgate.netresearchgate.nettriazines.

Furthermore, reactivity studies of 5,6-dimethyl-1,2,4-triazine-N4-oxide with different electrophiles have been conducted to explore the regioselectivity of such reactions. mdpi.com

Redox Chemistry and Electrochemical Transformations of 1,2,4-Triazine Derivatives

The redox behavior of 1,2,4-triazines is characterized by their tendency to undergo reduction due to the electron-deficient nature of the ring. Electrochemical studies and chemical reduction reactions have provided insights into the transformation of these heterocycles.

The reduction of 1,2,4-triazines can lead to dihydro- or tetrahydro-1,2,4-triazine derivatives. The specific outcome depends on the reducing agent, the reaction conditions, and the substitution pattern on the triazine ring. The presence of electron-withdrawing groups generally facilitates reduction.

The behavior of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) as an electron donor in reactions with various π-acceptors has been investigated, leading to the formation of novel fused heterocyclic systems. researchgate.net This indicates the potential for charge-transfer complex formation as a key intermediate in the reactions of certain 1,2,4-triazine derivatives. researchgate.net

Derivatization and Structural Modification of 5,6 Dimethyl 3 Phenyl 1,2,4 Triazine

Strategic Substitutions on the 1,2,4-Triazine (B1199460) Ring

Substitutions on the triazine ring are a primary method for tuning the molecule's electronic and steric properties. The C-3, C-5, and C-6 positions are key targets for such modifications.

The phenyl group at the C-3 position of the triazine ring is a common feature, but it can be replaced with various other aryl, heteroaryl, or functional groups. This is typically achieved by altering the precursors during the synthesis of the triazine ring. The classical synthesis of 3,5,6-trisubstituted 1,2,4-triazines involves the condensation of an α-diketone (in this case, butane-2,3-dione) with an acid amidrazone. By selecting different amidrazones, the substituent at the C-3 position can be systematically varied. clockss.org

For instance, using pyridyl-amidrazone instead of benzamidrazone would yield a 3-(pyridyl)-5,6-dimethyl-1,2,4-triazine. researchgate.net Furthermore, the C-3 position can be functionalized with groups like a thiol by using thiosemicarbazide (B42300) in the synthetic sequence, which can then serve as a handle for further derivatization. researchgate.netresearchgate.net These subsequent reactions can introduce complex side chains, including N-arylacetamides, onto the triazine core. researchgate.net

| C-3 Substituent | Synthetic Precursor/Method | Resulting Compound Class |

|---|---|---|

| Pyridyl Group | Condensation with Pyridyl-amidrazone | 3-(Pyridyl)-5,6-dimethyl-1,2,4-triazines |

| Thiol (-SH) Group | Reaction with Thiosemicarbazide | 5,6-Dimethyl-1,2,4-triazine-3-thiol |

| Substituted Phenyl Groups | Condensation with Substituted Benzamidrazones | 3-(Substituted-phenyl)-5,6-dimethyl-1,2,4-triazines |

| Alkyl Groups | Condensation with Aliphatic Amidrazones | 3-(Alkyl)-5,6-dimethyl-1,2,4-triazines |

The methyl groups at the C-5 and C-6 positions of the 1,2,4-triazine ring are activated by the electron-withdrawing nature of the heterocycle. This activation renders the protons of the methyl groups acidic, allowing them to participate in a variety of condensation and substitution reactions.

One common modification involves the Knoevenagel-type condensation with aromatic aldehydes. This reaction leads to the formation of styryl derivatives at the C-5 and/or C-6 positions, extending the conjugation of the system. The reactivity of these methyl groups is a key feature in the functionalization of the 5,6-dimethyl-1,2,4-triazine core.

Another strategy for modification involves the halogenation of the methyl groups, for example using N-bromosuccinimide (NBS), to form halomethyl derivatives. These intermediates are susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups, such as amines, alkoxides, and cyanides. This two-step process significantly broadens the scope of accessible derivatives.

| Position | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| C-5 / C-6 | Condensation | Aromatic Aldehydes (e.g., Benzaldehyde) | Styryl Group (-CH=CH-Ar) |

| C-5 / C-6 | Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) |

| C-5 / C-6 (from Halomethyl) | Nucleophilic Substitution | Amines (R-NH₂) | Aminomethyl (-CH₂-NHR) |

| C-5 / C-6 (from Halomethyl) | Nucleophilic Substitution | Alkoxides (R-O⁻) | Alkoxymethyl (-CH₂-OR) |

Fusion with Other Heterocyclic and Aromatic Systems

Annulation, or the fusion of additional rings onto the 5,6-Dimethyl-3-phenyl-1,2,4-triazine scaffold, creates complex, polycyclic heterocyclic systems. These reactions typically utilize the C-5 and C-6 positions as anchor points to construct the new ring.

The synthesis of fused 1,2,4-triazines can be accomplished through cyclization reactions that build upon the existing triazine core. For example, quinolino-fused systems like 3-phenyl nih.govnih.govijpsr.infotriazino[5,6-c]quinoline have been synthesized via the reductive cyclization of appropriately substituted hydrazides. mdpi.com This general strategy can be adapted to the this compound system. The methyl groups at C-5 and C-6 can be chemically elaborated into functionalities, such as dicarbonyls or amino-enones, which can then undergo condensation with suitable reagents to form a fused pyridine (B92270) or quinoline (B57606) ring.

Similarly, naphtho-fused triazines are often prepared by reacting ortho-quinones (like naphthoquinone) with an amidrazone. mdpi.com To achieve this starting from the target compound, the 5,6-positions would need to be converted into a diene or a similar reactive intermediate to participate in a Diels-Alder reaction or a related cyclization to build the fused aromatic system.

The fusion of five-membered heterocyclic rings, such as pyrazole (B372694) and triazole, onto the 1,2,4-triazine core results in novel bicyclic and tricyclic systems. nih.gov For instance, pyrazolo[4,3-e] nih.govnih.govijpsr.infotriazines are a known class of fused heterocycles. nih.govnih.gov Synthetically, these are often accessed by building the triazine ring onto a pre-existing pyrazole.

Conversely, to synthesize these from this compound, one could functionalize the C-5 position. For example, creating a C-5 carbonyl group followed by reaction with hydrazine (B178648) would lead to the formation of a fused pyrazole ring. Similarly, reaction with a hydrazine derivative or an azide (B81097) could pave the way for a fused triazole ring, leading to compounds like triazolo[4,3-b] nih.govnih.govijpsr.infotriazines. researchgate.net

The chemical linkage of the 1,2,4-triazine core to larger, biologically relevant scaffolds like xanthones and acridones has been explored to create hybrid molecules. nih.govnih.gov The synthesis of these conjugates involves the reaction of a 1,2,4-triazine derivative with a functionalized xanthone (B1684191) or acridone. nih.govurfu.ru

In a reported synthesis, various 1,2,4-triazine derivatives were reacted with hydroxy-substituted acridones and xanthones. nih.govnih.gov The reaction creates a direct linkage between one of the triazine's ring carbons and the aromatic ring of the xanthone or acridone. For example, a dihydro-1,2,4-triazine derivative was successfully conjugated to a 1-hydroxy-3-methoxy-10-methylacridone. nih.gov This demonstrates that the triazine moiety can be incorporated as a significant substituent on these larger polycyclic systems, creating complex molecular architectures. researchgate.net

| Conjugated Moiety | Triazine Precursor Type | Linkage Type | Example Product Class |

|---|---|---|---|

| Xanthone | Reactive Dihydro-1,2,4-triazine | Carbon-Carbon Bond | Xanthone-1,2,4-triazine Conjugates |

| Acridone | Reactive Dihydro-1,2,4-triazine | Carbon-Carbon Bond | Acridone-1,2,4-triazine Conjugates |

Design of Novel Multi-Ring Systems Incorporating 1,2,4-Triazines

The design and synthesis of multi-ring systems incorporating the 1,2,4-triazine core represent a significant avenue of research in heterocyclic chemistry. The fusion of additional rings onto the triazine scaffold can lead to the development of novel compounds with unique electronic, steric, and pharmacological properties. This is often achieved through cyclocondensation or annulation reactions, where functional groups on the triazine ring or its precursors are utilized to build new heterocyclic or carbocyclic structures.

While the 1,2,4-triazine ring itself is a versatile platform for creating fused heterocycles, specific research detailing the use of this compound as a direct precursor for such multi-ring systems is not extensively documented in current scientific literature. However, the broader field of 1,2,4-triazine chemistry provides well-established strategies that could theoretically be applied to this specific compound. These methods generally involve the synthesis of a 1,2,4-triazine derivative that is already functionalized in a way that facilitates a subsequent ring-closing reaction.

For example, synthetic strategies often begin not with a pre-formed triazine, but with acyclic precursors that are designed to form the triazine ring and the fused ring in a sequential or one-pot manner. Research has demonstrated the successful synthesis of various fused 1,2,4-triazine systems, such as pyrazolo[3,4-e] mdpi.comnih.govresearchgate.nettriazines and mdpi.comnih.govresearchgate.nettriazino[5,6-d] mdpi.comnih.govnih.govtriazines, starting from arylhydrazonomalononitriles. nih.govnih.gov In these syntheses, the 1,2,4-triazine ring is constructed first, followed by cyclization to form the adjacent pyrazole or triazine ring. nih.govnih.gov

Another common approach is the condensation of ortho-disubstituted arenes or heteroarenes to form a triazine ring fused to another aromatic system. For instance, (hetero)arene ring-fused 3-phenyl mdpi.comnih.govresearchgate.nettriazines have been synthesized through methods like the reductive cyclization of nitroarylhydrazides or the reaction of ortho-quinones with benzamidrazone. mdpi.com This leads to complex systems like 3-phenylnaphtho[2,1-e] mdpi.comnih.govresearchgate.nettriazine and 3-phenyl- mdpi.comnih.govresearchgate.nettriazino[5,6-c]quinoline. mdpi.com Similarly, the synthesis of benzo[e] mdpi.comnih.govresearchgate.nettriazine derivatives often starts with appropriately substituted nitrophenyl compounds that undergo reductive cyclization to form the fused bicyclic system. iucr.orgiucr.org

The reactivity of the methyl groups at the C5 and C6 positions of this compound could also potentially be exploited for annulation reactions, although specific examples are scarce. In principle, these methyl groups could be functionalized (e.g., halogenated or oxidized) to introduce handles for subsequent cyclization reactions.

The following table presents examples of multi-ring systems that incorporate a 1,2,4-triazine core, illustrating the structural diversity that can be achieved in this class of compounds, although these examples were not synthesized from this compound.

| Fused Ring System Name | Core Structure | Precursor Type | Reference |

|---|---|---|---|

| Pyrazolo[3,4-e] mdpi.comnih.govresearchgate.nettriazine | Pyrazole fused to 1,2,4-Triazine | Arylhydrazonomalononitrile | nih.gov |

| mdpi.comnih.govresearchgate.netTriazino[5,6-d] mdpi.comnih.govnih.govtriazine | 1,2,3-Triazine fused to 1,2,4-Triazine | Triazinyl Arylhydrazononitrile | nih.gov |

| Naphtho[2,1-e] mdpi.comnih.govresearchgate.nettriazine | Naphthalene fused to 1,2,4-Triazine | Nitroarylhydrazide | mdpi.com |

| mdpi.comnih.govresearchgate.netTriazino[5,6-c]quinoline | Quinoline fused to 1,2,4-Triazine | Nitroarylhydrazide | mdpi.com |

| Benzo[e] mdpi.comnih.govresearchgate.nettriazine | Benzene fused to 1,2,4-Triazine | Nitrophenyl Benzhydrazide | iucr.org |

| Imidazo[4,5-e]thiazolo[3,2-b]triazine | Imidazole and Thiazole fused to 1,2,4-Triazine | Imidazo[4,5-e] mdpi.comnih.govresearchgate.nettriazine-3-thione | beilstein-journals.org |

Computational and Theoretical Investigations of 5,6 Dimethyl 3 Phenyl 1,2,4 Triazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are crucial for understanding geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govnih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For 1,2,4-triazine (B1199460) systems, calculations are commonly performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a 1,2,4-Triazine Derivative Core (Calculated via DFT/B3LYP) Note: This data is representative of typical 1,2,4-triazine systems and is provided for illustrative purposes.

| Parameter | Value (Å/°) | Description |

| N1-N2 | ~1.33 Å | Bond length in the triazine ring |

| N2-C3 | ~1.32 Å | Bond length in the triazine ring |

| C3-N4 | ~1.34 Å | Bond length in the triazine ring |

| C5-C6 | ~1.45 Å | Bond length between dimethyl-substituted carbons |

| C3-C(phenyl) | ~1.48 Å | Bond connecting triazine ring to phenyl group |

| ∠(N1-N2-C3) | ~117° | Bond angle within the triazine ring |

| ∠(C(phenyl)-C3-N4) | ~121° | Bond angle at the phenyl substitution point |

| Dihedral Angle | Variable | Angle between the triazine and phenyl ring planes |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited-state properties of molecules, making it essential for predicting their optical behavior. nih.gov This technique is used to calculate the electronic absorption spectra (UV-Visible spectra) by determining the vertical excitation energies from the ground state to various excited states. mdpi.com

Key parameters obtained from TD-DFT calculations include the absorption wavelength (λmax), excitation energy, and oscillator strength (f), which indicates the probability of a specific electronic transition. nih.gov For triazine derivatives, these calculations can elucidate the nature of the transitions, such as π → π* or n → π*, which are characteristic of aromatic and heteroaromatic systems. researchgate.net Functionals like CAM-B3LYP are often used for these calculations as they provide more accurate results for charge-transfer excitations. nih.govd-nb.info The results help in understanding the color and photophysical properties of the compound, which is vital for applications in materials science, such as in fluorescent materials or organic light-emitting diodes (OLEDs). nih.gov

Table 2: Example TD-DFT Calculation Results for an Electronic Transition in a Related Phenyl-Triazine System Note: This data is illustrative of the outputs from TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.10 | 400 | 0.55 |

| S₀ → S₂ | 3.54 | 350 | 0.12 |

| S₀ → S₃ | 4.13 | 300 | 0.08 |

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry that helps explain the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net For 1,2,4-triazine derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is often localized on the electron-deficient triazine ring and the phenyl substituent. nih.gov This distribution governs the intramolecular charge transfer (ICT) characteristics of the molecule upon excitation. FMO analysis is fundamental for designing molecules with specific electronic properties for applications in electronics and photovoltaics. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for a 1,2,4-Triazine Derivative Note: The values are examples based on calculations of related systems and are for illustrative purposes.

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -2.25 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

Intermolecular Interactions and Crystal Packing Studies

Understanding how molecules arrange themselves in the solid state is essential for controlling the physical properties of materials. Computational tools are used to analyze crystal structures and quantify the interactions that dictate molecular packing.

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are normalized (dₙₒᵣₘ) and mapped onto the surface, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. mdpi.comnih.gov

Table 4: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Triazine Derivative Note: Data is based on the analysis of 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) complex and serves as an illustrative example. mdpi.com

| Interaction Type | Percentage Contribution (%) |

| O···H / H···O | 37.2 |

| H···H | 21.5 |

| N···H / H···N | 18.8 |

| C···H / H···C | 6.5 |

| Other | 16.0 |

Hydrogen bonds are among the most important directional intermolecular interactions that guide the formation of supramolecular architectures. nih.gov In the case of 5,6-Dimethyl-3-phenyl-1,2,4-triazine, conventional hydrogen bond donors (like -NH₂ or -OH) are absent. Therefore, its crystal structure would be primarily stabilized by weaker interactions.

These can include weak C–H···N hydrogen bonds, where a hydrogen atom from a methyl or phenyl group interacts with one of the nitrogen atoms of the triazine ring of a neighboring molecule. iucr.org Additionally, C–H···π interactions, where a C-H bond points towards the center of an aromatic phenyl or triazine ring, can also play a significant role in the crystal packing. nih.gov In the crystal structure of the related 5,6-Dimethyl-1,2,4-triazin-3-amine, strong N-H···N hydrogen bonds connect adjacent molecules into chains and form specific patterns known as R₂²(8) motifs. nih.govnih.gov The absence of such strong donors in the title compound means its packing would be governed by a different set of weaker, yet collectively significant, interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a vital computational tool for establishing a mathematical correlation between the structural features of a molecule and its physicochemical properties. For the 1,2,4-triazine class of compounds, QSPR studies are instrumental in predicting various attributes, thereby streamlining the discovery and development of new derivatives with desired characteristics.

While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles are widely applied to analogous 1,2,4-triazine systems. These studies often focus on predicting biological activity, such as inhibitory concentrations (IC50), by correlating them with molecular descriptors. Three-dimensional QSPR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. rsc.orgrsc.orgnih.gov

These models generate contour maps that visualize the relationship between molecular structure and activity. For instance, in studies of 1,2,4-triazine derivatives as enzyme inhibitors, CoMFA and CoMSIA models have highlighted the importance of steric and electrostatic fields around the triazine core for biological activity. rsc.orgrsc.orgnih.gov The models can reveal that bulky substituents in certain positions may enhance activity, while electronegative groups in other areas might be detrimental. This information is crucial for the rational design of new, more potent derivatives.

Below is an interactive table illustrating the types of molecular descriptors that are typically used in QSPR studies of triazine derivatives.

| Descriptor Type | Examples | Relevance to Molecular Properties |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the atomic arrangement and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule, influencing interactions with biological targets. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Pertains to the electron distribution and reactivity of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, affecting its absorption and distribution. |

These descriptors, once calculated for a series of 1,2,4-triazine derivatives, can be used to build robust QSPR models that predict the properties of novel compounds, including those based on the this compound scaffold.

Molecular Modeling for Reaction Mechanisms and Stability

Molecular modeling techniques are indispensable for elucidating reaction mechanisms and assessing the stability of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and energetics of reactants, transition states, and products.

Computational studies on related 1,2,4-triazine systems have provided insights into their reactivity. For example, the inverse electron demand Diels-Alder reaction of 1,2,3-triazines with amidines has been studied computationally, revealing the impact of substituents on the reaction rates. nih.gov While this is a different isomer, the principles of how electron-withdrawing or -donating groups on the triazine ring affect reactivity are transferable.

The stability of 1,2,4-triazine derivatives has also been assessed using computational methods. DFT calculations can determine optimized molecular geometries, bond lengths, and bond angles. nih.gov The relative stability of different conformations or tautomers can be evaluated by comparing their calculated energies. For instance, in a study on 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives, it was noted that the planarity of the molecule is affected by steric hindrance between the phenyl groups and the triazine ring, which in turn influences the molecule's stability and electronic properties. nih.gov Shorter bond lengths within the molecular structure are generally indicative of greater stability. nih.gov

Molecular docking and molecular dynamics simulations are other powerful tools used to study the interactions of 1,2,4-triazine derivatives with biological targets. rsc.orgrsc.orgnih.govacs.orgnih.gov These methods can predict the binding mode and affinity of a ligand within the active site of a protein, providing a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for molecular recognition and biological activity. rsc.orgrsc.orgnih.gov

The following interactive table summarizes key parameters often investigated in molecular modeling studies of triazine derivatives to understand their reaction mechanisms and stability.

| Parameter | Computational Method | Significance |

| Optimized Molecular Geometry | DFT | Provides the most stable 3D arrangement of atoms. |

| Transition State Energy | DFT | Helps to determine the activation energy and rate of a chemical reaction. |

| Bond Lengths and Angles | DFT | Shorter bond lengths can indicate greater molecular stability. nih.gov |

| Binding Affinity | Molecular Docking | Predicts the strength of the interaction between the triazine derivative and a biological target. |

| Complex Stability | Molecular Dynamics | Assesses the stability of the ligand-protein complex over time. |

Through these computational approaches, a comprehensive understanding of the chemical reactivity and structural stability of this compound and its analogs can be achieved, paving the way for their application in various scientific fields.

Advanced Spectroscopic and Structural Characterization of 5,6 Dimethyl 3 Phenyl 1,2,4 Triazine Derivatives

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone for the definitive structural characterization of crystalline materials, offering unparalleled detail about atomic positions and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. For 1,2,4-triazine (B1199460) derivatives, this technique provides precise bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation.

In a study of 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) complexed with silver nitrate (B79036), SC-XRD analysis revealed a tetra-coordinated silver atom bound to two nitrogen atoms from two separate triazine ligands and two oxygen atoms from two nitrate anions. bohrium.commdpi.com This analysis was crucial in understanding the coordination chemistry and the formation of a one-dimensional polymeric chain. bohrium.commdpi.com Similarly, the structures of 6-methyl-3-phenylbenzo[e] nih.govd-nb.infomdpi.comtriazine and its 8-methyl isomer were determined by SC-XRD, revealing planar heteroaromatic frameworks and detailing the influence of methyl group substitution on the crystal packing, which is dominated by π–π stacking interactions. iucr.orgiucr.org

For the related compound 3-methylsulfanyl-5-phenyl-1,2,4-triazine, SC-XRD analysis showed that the dihedral angle between the triazine and phenyl rings is 11.77 (7)°. nih.gov The crystal structure is stabilized by π–π stacking interactions between the triazine and phenyl rings, as well as between centrosymmetrically related triazine rings. nih.gov In another example, 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, the dihedral angles between the triazine ring and the pyridine (B92270) and two phenyl rings were determined to be 2.94 (2)°, 53.35 (2)°, and 50.43 (2)°, respectively. nih.gov

The structural data obtained from SC-XRD is fundamental for structure-based drug design and for understanding the supramolecular chemistry of these compounds. nih.gov

Table 1: Selected Crystallographic Data for 1,2,4-Triazine Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 3-Methylsulfanyl-5-phenyl-1,2,4-triazine | Monoclinic | P2₁/c | 7.7513 (3) | 12.9191 (5) | 9.8262 (3) | 94.584 (2) | nih.gov |

| 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine | Monoclinic | P2₁/c | 14.4775 (16) | 7.0923 (8) | 18.5786 (15) | 125.587 (6) | nih.gov |

| 6-Methyl-3-phenylbenzo[e] nih.govd-nb.infomdpi.comtriazine | Orthorhombic | Pbca | - | - | - | - | iucr.orgiucr.org |

| 8-Methyl-3-phenylbenzo[e] nih.govd-nb.infomdpi.comtriazine | Monoclinic | P2₁/c | - | - | - | - | iucr.orgiucr.org |

Powder X-ray Diffraction for Thin Film and Solid-State Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the phase identification of crystalline materials and can provide information on unit cell dimensions. It is particularly useful for analyzing polycrystalline materials and thin films where single crystals are not available.

In the characterization of novel 1,2,4-triazine derivatives, PXRD is employed to confirm the crystalline nature of the synthesized compounds. mdpi.com For instance, the structural properties of thermally evaporated thin films of a 1,2,4-triazine derivative were analyzed using XRD, which revealed a triclinic crystal structure. mdpi.com PXRD patterns of various 2,4,6-substituted-1,3,5-triazine compounds have been reported to be sharp and individualistic, although preferred orientation can be a challenge in sample preparation. optica.org This technique is essential for quality control and for studying the solid-state properties of materials intended for applications such as organic electronics. wayne.edu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR for Structural Elucidation and Chemical Shift Prediction

¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized 1,2,4-triazine derivatives. The chemical shifts, multiplicities, and coupling constants of the signals provide a wealth of information about the molecular structure.

For example, in the ¹H NMR spectrum of a 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine ligand, a single peak at a low magnetic field (around 10 ppm) is characteristic of the hydrogen atom on the triazine ring. nih.gov The signals for the pyridine and phenyl ring protons appear in the aromatic region (7-9 ppm), and their specific splitting patterns allow for unambiguous assignment. nih.gov Similarly, for isoxazolyl-derived 1,4-dihydroazolo[5,1-c] nih.govd-nb.infomdpi.comtriazines, the proton on the C4 of the triazine ring gives a characteristic signal at 6.26–6.48 ppm. mdpi.com

¹³C NMR spectra provide information about the carbon framework of the molecule. In a study of a 1,2,4-triazine derivative, the C4 signal was observed at 67.7–70.1 ppm, consistent with its sp³ hybridization state. mdpi.com Theoretical calculations of chemical shifts using methods like DFT can aid in the assignment of complex spectra and provide a deeper understanding of the electronic structure.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 1,2,4-Triazine Derivatives

| Proton | 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine nih.gov | 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine chemicalbook.com |

| Triazine-H | ~10.0 | - |

| Pyridyl-H | 7.47 - 8.90 | 7.48 - 8.93 |

| Phenyl-H | 7.15, 8.40 | 7.36 - 7.69 |

| Methoxy-H | ~3.8 | - |

Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Interactions

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is an excellent tool for identifying functional groups. The position, intensity, and shape of the absorption bands in an IR spectrum are characteristic of specific chemical bonds.

In the analysis of 1,2,4-triazine derivatives, IR spectroscopy is used to confirm the presence of key functional groups. For instance, the stretching vibrations of C=N and N=N bonds within the triazine ring are typically observed in the fingerprint region of the spectrum. nih.gov For a 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine complex, the C=N and N=N stretching vibrations were observed at lower frequencies compared to the free ligand, indicating coordination to the metal center. nih.gov

The high-resolution infrared spectrum of 1,2,4-triazine vapor has been analyzed to determine ground state rotation constants and quartic centrifugal distortion constants with high precision. nih.gov This level of detail provides valuable information about the molecule's structure and dynamics.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for 1,2,4-Triazine Derivatives

| Functional Group | 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine Complex nih.gov | 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide mdpi.com |

| C=N | 1599, 1541 | 1608 |

| C=C (aromatic) | 1515 | 1494 |

| C-O | 1266 | 1290 |

| C=O | - | 1736 |

| N-H | - | 3307, 3199 |

| O-H | - | 3414 |

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophoric system.

For 1,2,4-triazine derivatives, UV-Vis spectra typically show absorption bands corresponding to π→π* and n→π* transitions. In a study of a 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine complex, two absorption peaks were observed at 380 nm and 360 nm. nih.gov The electronic absorption spectra of some 1,2,4-triazine derivatives have been simulated using time-dependent density functional theory (TD-DFT), with calculated absorption wavelengths located in the range of 300 to 450 nm. d-nb.info

The electronic properties of these compounds are of interest for applications in organic light-emitting diodes (OLEDs) and as dye-sensitizers in solar cells. d-nb.infonih.gov The position of the absorption bands can be tuned by modifying the substituents on the triazine ring, which affects the energy levels of the molecular orbitals. nih.gov

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a important technique for probing the electronic transitions within a molecule. For 1,2,4-triazine derivatives, the absorption spectra are influenced by the nature and position of substituents on the triazine and phenyl rings. The electronic transitions observed are typically π → π* and n → π* transitions.

Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), have been used to predict the electronic absorption spectra of related triazine derivatives. For instance, calculations on some 1,2,4-triazine derivatives have shown absorption bands in the range of 300 to 450 nm. nih.gov These transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The introduction of different functional groups can modulate the energy of these orbitals, leading to shifts in the absorption maxima (λmax). For example, electron-donating groups can raise the HOMO energy level, resulting in a bathochromic (red) shift, while electron-withdrawing groups can lower the LUMO energy level, also causing a red shift.

Experimental data for a range of 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, which share a similar triazine core, show that increasing the electron-releasing nature of para-substituents leads to a bathochromic shift of the primary absorption band. mdpi.com This suggests that similar substituent effects would be observed in 5,6-dimethyl-3-phenyl-1,2,4-triazine derivatives.

Table 1: Representative UV-Visible Absorption Data for Triazine Derivatives

| Compound Series | Substituent (X) | λmax (nm) in CH2Cl2 | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| 3-X | NO₂ | 408 | 66,000 |

| 3-X | CN | 400 | 73,000 |

| 3-X | OMe | 412 | 87,000 |

| 3-X | NMe₂ | 425 | 93,000 |

| 3-X | NPh₂ | 433 | 98,000 |

| 7-X | H | 403 | 80,000 |

| 7-X | NPh₂ | 441 | 100,000 |

| 4 | - | 380 | 80,000 |

Data derived from studies on extended 2,4,6-triphenyl-1,3,5-triazine derivatives and their analogues. mdpi.com

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy provides insights into the emissive properties of molecules after they have been excited by absorbing light. Many triazine derivatives exhibit fluorescence, and their emission characteristics, such as the emission wavelength (λem) and quantum yield (ΦF), are highly dependent on their molecular structure and environment.

For some 1,3,5-triazine (B166579) derivatives, fluorescence is observed in the blue-orange region of the spectrum, with large Stokes shifts. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, can be influenced by factors such as intramolecular proton transfer or the formation of excimers in the solid state. researchgate.net The quantum yield, a measure of the efficiency of the fluorescence process, can be significantly affected by the presence of electron-donating or electron-withdrawing groups. For instance, in a series of extended 2,4,6-triphenyl-1,3,5-triazine derivatives, those with electron-releasing substituents were found to be significantly luminescent. mdpi.com

Table 2: Photoluminescence Data for Selected Triazine Derivatives

| Compound | λem (nm) in CH2Cl2 | Quantum Yield (ΦF) in CH2Cl2 |

|---|---|---|

| 3-OMe | 450 | 0.54 |

| 3-NMe₂ | 505 | 0.70 |

| 3-NPh₂ | 522 | 0.69 |

| 7-H | 427 | 0.80 |

| 7-NPh₂ | 487 | 0.71 |

Data for extended 2,4,6-triphenyl-1,3,5-triazine derivatives and their analogues. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be expected at an m/z value corresponding to its molecular weight (185.23 g/mol ). synchem.de The fragmentation of 1,2,4-triazine derivatives often involves the cleavage of the triazine ring and the loss of substituents. The mass spectra of fused 1,2,4-triazine heterocyclic compounds have been shown to exhibit intense molecular ion peaks, with fragmentation pathways involving α-cleavage and rearrangement processes. derpharmachemica.com Common fragmentation patterns can include the loss of small molecules such as N₂, HCN, or radicals corresponding to the substituents.

Table 3: Common Fragmentation Pathways in Fused 1,2,4-Triazines

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| 404 | CH₂CO | 362 |

| 478 | CH₂CO | 436 |

| 494 | CH₂CO | 452 |

| 322 | C=S | 262 |

| 322 | NH | 248 |

Data derived from the mass spectra of various fused 1,2,4-triazine derivatives. derpharmachemica.com

Electrochemical Characterization Techniques (Cyclic Voltammetry for Redox Properties)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance in solution. It provides information about the oxidation and reduction potentials of a molecule, which are related to the energies of its HOMO and LUMO, respectively.

The electrochemical behavior of triazine derivatives can be tuned by modifying their chemical structure. For example, the introduction of electron-donating or electron-withdrawing groups can alter the oxidation and reduction potentials. In a study of perylene-based D–π–A compounds incorporating a 2,4,6-triphenyl-1,3,5-triazine (TRZ) acceptor unit, it was found that stronger electron-donating groups on the donor moiety stabilized the oxidized form, shifting the first oxidation onset potential to lower values. rsc.org The reduction potentials, however, were less affected by changes in the donor group, as the reduction is localized on the TRZ acceptor. rsc.org

For this compound and its derivatives, CV can be used to determine their electron-accepting or electron-donating capabilities. The reversibility of the redox processes can also be assessed, providing insights into the stability of the resulting radical ions.

Table 4: Redox Potentials of Triazine-Containing D–π–A Compounds

| Compound | First Oxidation Onset Potential (Eox, V) | First Reduction Onset Potential (Ered, V) |

|---|---|---|

| 3a | 0.74 | -1.41 |

| 3b | 0.73 | -1.40 |

| 3c | 0.66 | -1.41 |

| 3d | 0.58 | -1.43 |

Data for a series of perylene-based D–π–A compounds with a 2,4,6-triphenyl-1,3,5-triazine acceptor. rsc.org

Morphological and Microstructural Analysis (Field Emission Scanning Electron Microscopy)

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample, providing detailed information about its morphology and microstructure.

For this compound derivatives, FE-SEM can be used to characterize the solid-state morphology of crystalline or amorphous powders, thin films, or aggregates. The technique can reveal details about particle size, shape, and surface texture. In studies of related organic materials, SEM has been used to visualize the formation of aggregates and to understand how molecular structure influences self-assembly. For example, in the case of phenazine-based luminogens, SEM revealed the formation of roughly spherical aggregates. nih.gov

Applications of 1,2,4 Triazine Compounds in Materials Science and Catalysis

Optoelectronic Materials

The electron-accepting character of the 1,2,4-triazine (B1199460) core makes it a compelling component in the design of materials for optoelectronic devices. Its incorporation into larger molecular structures allows for the tuning of electronic and photophysical properties, leading to applications in organic semiconductors, solar cells, and light-emitting diodes.

Role in Organic Semiconductors and Electron Acceptor Units

Derivatives of 1,3,5-triazine (B166579) have been recognized as effective electron transporters in the field of organic electronics, a property attributed to their high electron affinity and thermal stability. mdpi.com The π-electron-deficient nature of the 1,3,5-triazine ring makes it a useful component in organic synthesis and for optical applications. mdpi.com Star-shaped conjugated molecules incorporating a triazine core are among the most explored structures for materials in solar cells and other optical devices. mdpi.com

In the design of bipolar host materials for organic light-emitting diodes (OLEDs), the triazine unit often serves as the electron-transporting moiety. researchgate.net This is exemplified in novel bipolar host materials where a hole-transporting unit is separated from the electron-transporting triazine group. researchgate.net Theoretical calculations have shown that in some triazine-based molecules, the highest occupied molecular orbital (HOMO) is localized on the donor part of the molecule, while the lowest unoccupied molecular orbital (LUMO) is centered on the triazine ring, confirming its role as an electron acceptor.

Application in Dye-Sensitized Solar Cells

The development of 1,2,4-triazine derivatives has shown promise for their use in dye-sensitized solar cells (DSSCs). research-nexus.net Computational studies using density functional theory (DFT) have been employed to investigate the molecular structures and optoelectronic properties of these compounds, revealing characteristics favorable for light absorption and energy conversion. research-nexus.net Key parameters such as HOMO, LUMO, and the energy gap (Eg) are crucial for understanding their electronic behavior and light-harvesting capabilities. research-nexus.net

Research has focused on designing 1,2,4-triazine derivatives that can act as efficient sensitizers. nih.gov In these structures, different parts of the molecule can be tailored to function as electron donor and acceptor units. nih.gov For instance, sulfur atoms have been used as electron donors, while phenyl and triazine groups act as electron acceptors. nih.gov The performance of DSSCs is evaluated by parameters like light-harvesting efficiency (LHE) and open-circuit voltage (Voc). research-nexus.net Studies have indicated that certain 1,2,4-triazine derivatives are good candidates for use in organic DSSCs. nih.gov Porphyrin dyads linked by a 1,3,5-triazine moiety have also been synthesized and successfully used as sensitizers in DSSCs, achieving notable power conversion efficiencies. rsc.org

| Compound Type | Role in DSSC | Key Findings |

| 1,2,4-Triazine Derivatives | Sensitizer | Favorable optoelectronic properties for light absorption and energy conversion. research-nexus.net |

| Porphyrin-Triazine Dyads | Sensitizer | Achieved power conversion efficiencies up to 5.28%. rsc.org |

| Triazine-linked Porphyrins | Sensitizer | Broadened and strengthened absorption in the visible spectra. researchgate.net |

Organic Light-Emitting Diodes (OLEDs)

Triazine derivatives have been extensively investigated as components of organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters. kchem.orgrsc.org The triazine core's electron-transporting properties are beneficial for creating bipolar host materials, which can lead to balanced charge injection and transport within the device, resulting in high efficiency. rsc.org

For instance, bipolar host materials incorporating a triazine moiety have been developed for blue phosphorescent OLEDs. researchgate.net These materials exhibit high thermal stability and good glass-forming properties, which are important for device longevity and fabrication. researchgate.net By chemically modifying the structure, such as introducing methyl substitutions, the triplet energy of the host material can be increased, which is crucial for efficiently hosting blue phosphorescent emitters. researchgate.net Novel bipolar host materials based on 1,3,5-triazine derivatives have demonstrated high external quantum efficiencies and low efficiency roll-off at high brightness in both blue and green phosphorescent OLEDs. rsc.org Furthermore, binuclear lead(II) complexes derived from 1,2,4-triazine have been synthesized and investigated as the emitting layer in OLEDs. nih.gov

Catalytic Systems

The nitrogen-rich structure of triazine-based materials makes them promising candidates for various catalytic applications, particularly in electrocatalysis. They have been explored as metal-free catalysts and as frameworks to support and modulate the activity of catalytic centers.

Metal-Free Electrocatalysts

In recent years, there has been significant progress in the application of triazine-based frameworks as metal-free catalytic systems. rsc.org These materials have shown effectiveness in several important electrochemical reactions, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), CO2 reduction reaction (CO2RR), and nitrogen reduction reactions (NRR and NO3RR). rsc.org The presence of nitrogen atoms in the triazine ring is thought to play a key role in their catalytic activity.

Covalent organic frameworks (COFs) based on triazine are particularly promising due to their stable architecture, porous nature, and the periodic arrangement of active sites. nih.gov These metal-free 2D COFs have demonstrated excellent activity for the hydrogen evolution reaction in electrochemical water splitting, with low overpotential and high stability. nih.gov DFT calculations suggest that the electron-deficient carbon atoms adjacent to the electron-donating nitrogen atoms are the active sites for HER. nih.gov

Triazine-Based Frameworks in Electrocatalysis

Covalent triazine frameworks (CTFs) are a class of porous polymers that have shown significant potential in photocatalytic and electrocatalytic applications due to their high stability, large surface area, and tunable electronic properties. mdpi.com

Hydrogen Evolution Reaction (HER): A diverse family of covalent triazine-based framework materials has been synthesized and tested as photocatalysts for hydrogen evolution from water. nih.govacs.org The catalytic activity of these CTFs can be rationalized by factors such as their predicted electron affinity, ionization potential, optical gap, and dispersibility in solution. nih.gov Metal-free triazine-based 2D covalent organic frameworks have also been developed for efficient H2 evolution through electrochemical water splitting. nih.gov Additionally, metalation of triazine-based COFs, for example with Nickel (Ni), has been shown to enhance their electrocatalytic activity for HER. acs.org

Oxygen Evolution Reaction (OER): Triazine-based frameworks have also been investigated for the oxygen evolution reaction. Tunable CTFs have been fabricated for visible-light-driven oxygen generation from water splitting. acs.orgcore.ac.uk The synthesis method can influence the band positions and interlayer stacking of the CTFs, which in turn affects their optical and redox properties and their performance in OER. acs.orgcore.ac.uk Metal-incorporated triazine-based COFs, such as those modified with Ni, have shown the highest activity for OER compared to those with cobalt or iron. acs.org

CO2 Reduction Reaction (CO2RR): Pyrolyzed triazine-based nanoporous frameworks have been synthesized and utilized as electrocatalysts for the CO2 reduction reaction. acs.org These frameworks, rich in pyridinic nitrogen sites, can selectively reduce CO2 to carbon monoxide (CO) in water with high Faradaic efficiency at a moderate overpotential. acs.org Copper-based catalysts confined within a covalent triazine framework have been developed for the selective electrochemical reduction of CO2 to hydrocarbons. researchgate.net

Nitrogen Reduction Reaction (NRR): Triazine-based frameworks are also being explored for the electrochemical nitrogen reduction reaction to produce ammonia (B1221849). rsc.org The modulation of the electronic structure and loading of metal nanoparticles, such as gold, within a 2D covalent-triazine framework has been shown to enhance NRR performance. nih.gov Theoretical calculations suggest that the well-defined metal sites within the framework act as the active centers for driving the NRR by enhancing nitrogen adsorption and activation. nih.gov

| Electrocatalytic Reaction | Triazine-Based System | Key Findings |

| Hydrogen Evolution (HER) | Covalent Triazine Frameworks (CTFs) | High catalytic activity, tunable properties. nih.govacs.org |

| Oxygen Evolution (OER) | Tunable CTFs, Metal-COFs | Efficient visible-light-driven O2 generation. acs.orgcore.ac.uk Ni-COF shows high activity. acs.org |

| CO2 Reduction (CO2RR) | Pyrolyzed Nanoporous Frameworks | Selective reduction of CO2 to CO. acs.org |

| Nitrogen Reduction (NRR) | CTF with Au Nanoparticles | Enhanced ammonia yield and Faradaic efficiency. nih.gov |

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The construction of supramolecular assemblies and metal-organic frameworks (MOFs) relies on the predictable coordination of organic ligands with metal ions or clusters. Triazine-based ligands are of particular interest due to their rigid planar structure and the presence of multiple nitrogen atoms that can act as coordination sites. bohrium.com

While specific studies detailing the use of 5,6-Dimethyl-3-phenyl-1,2,4-triazine as a primary ligand in MOF synthesis are not prevalent in the current body of scientific literature, the general principles of triazine-based MOFs can be considered. For instance, derivatives such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been successfully employed to create diverse MOF structures. researchgate.net The nitrogen atoms of the triazine ring, along with any suitable functional groups on the substituents, can coordinate with metal centers to form extended networks.

The table below outlines the general characteristics of triazine-based ligands in the context of MOF construction.

| Feature of Triazine Ligands | Relevance to MOF Construction | Potential Influence of this compound |

| Nitrogen Heteroatoms | Act as coordination sites for metal ions. | The three nitrogen atoms of the 1,2,4-triazine ring can serve as potential binding sites. |

| Rigid Planar Structure | Provides predictability and stability to the resulting framework. | The triazine core offers a rigid building block for network formation. |

| Substituent Groups | Can be functionalized to introduce additional coordination sites or to tune the properties of the MOF. | The phenyl group may engage in π-π stacking interactions, influencing the packing of the framework. The methyl groups can affect the steric environment around the coordination sites. |

Corrosion Inhibition Mechanisms

Triazine derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govroyalsocietypublishing.orgnih.gov The mechanism of corrosion inhibition by organic molecules typically involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. semanticscholar.org

The effectiveness of triazine compounds as corrosion inhibitors stems from the presence of multiple nitrogen atoms, which are heteroatoms with lone pairs of electrons, and often, aromatic rings with π-electrons. These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The adsorption process can occur through:

Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: The formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.

π-π Interactions: The interaction of the π-electrons of the aromatic rings with the metal surface.

For this compound, the proposed mechanism of corrosion inhibition would involve the adsorption of the molecule onto the metal surface. The three nitrogen atoms of the 1,2,4-triazine ring, with their lone pair electrons, can act as active centers for chemisorption. Additionally, the π-electrons of the phenyl ring can contribute to the adsorption process through π-π stacking interactions with the metal surface. The dimethyl groups may also influence the adsorption behavior by altering the electron density of the triazine ring and by steric effects.

Studies on other triazine derivatives have shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govsemanticscholar.org The formation of a stable, adsorbed film of the triazine derivative on the metal surface effectively blocks the active sites for corrosion.

The following table summarizes the key molecular features of triazine derivatives that contribute to their corrosion inhibition properties.

| Molecular Feature | Role in Corrosion Inhibition | Relevance of this compound |

| Nitrogen Heteroatoms | Act as active centers for chemisorption onto the metal surface through their lone pair electrons. | The three nitrogen atoms in the 1,2,4-triazine ring are potential sites for coordination with the metal surface. |

| Aromatic Rings | Contribute to adsorption through π-π interactions with the metal surface and can increase the surface area covered by the inhibitor molecule. | The phenyl group can enhance adsorption through π-π stacking. |

| Substituent Groups | Can influence the electron density of the triazine ring and the steric hindrance, thereby affecting the adsorption process and inhibition efficiency. | The electron-donating methyl groups can increase the electron density on the triazine ring, potentially enhancing its ability to coordinate with the metal. The phenyl group also influences the electronic properties. |

UV Absorber Technology

Triazine derivatives are a class of compounds known for their application as UV absorbers, which are additives used to protect materials from the damaging effects of ultraviolet radiation. rsc.orgmdpi.com The ability of a molecule to absorb UV radiation is dependent on its electronic structure, specifically the presence of chromophores that can undergo electronic transitions upon absorbing photons of specific wavelengths.